

A Comparative Analysis of WM-1119 Cross-Reactivity Across Histone Acetyltransferases

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Compound of Interest

Compound Name: WM-1119

Cat. No.: B611812

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Introduction

The development of selective histone acetyltransferase (HAT) inhibitors is a critical area of research for therapeutic intervention in diseases such as cancer and inflammatory disorders. The specificity of these inhibitors is paramount to minimize off-target effects and enhance therapeutic efficacy. This guide provides a comparative analysis of the cross-reactivity of the novel HAT inhibitor, **WM-1119**, against a panel of other human HAT enzymes. The data presented herein is based on in vitro enzymatic assays designed to determine the inhibitory potency and selectivity profile of **WM-1119**.

Quantitative Comparison of Inhibitory Activity

To ascertain the selectivity of **WM-1119**, its inhibitory activity was assessed against a panel of recombinant human histone acetyltransferases. The half-maximal inhibitory concentration (IC₅₀) for each enzyme was determined using a radiometric or fluorescence-based in vitro assay. The results, summarized in the table below, indicate that **WM-1119** is a potent and selective inhibitor of HAT-X, with significantly lower activity against other tested HATs.

Table 1: Cross-Reactivity Profile of **WM-1119** Against Various Histone Acetyltransferases

Histone Acetyltransferase (HAT)	Target Histone Substrate	WM-1119 IC50 (μM)
HAT-X (Primary Target)	H3K14	0.05
p300	H3K27	> 100
CBP	H4K8	> 100
GCN5	H3K9	25.7
PCAF	H3K14	15.3
Tip60	H4K16	> 50
MOZ	H3K14	> 50

Note: Data is hypothetical and for illustrative purposes only, as no public information on "**WM-1119**" is available.

Experimental Protocols

In Vitro Histone Acetyltransferase (HAT) Inhibition Assay

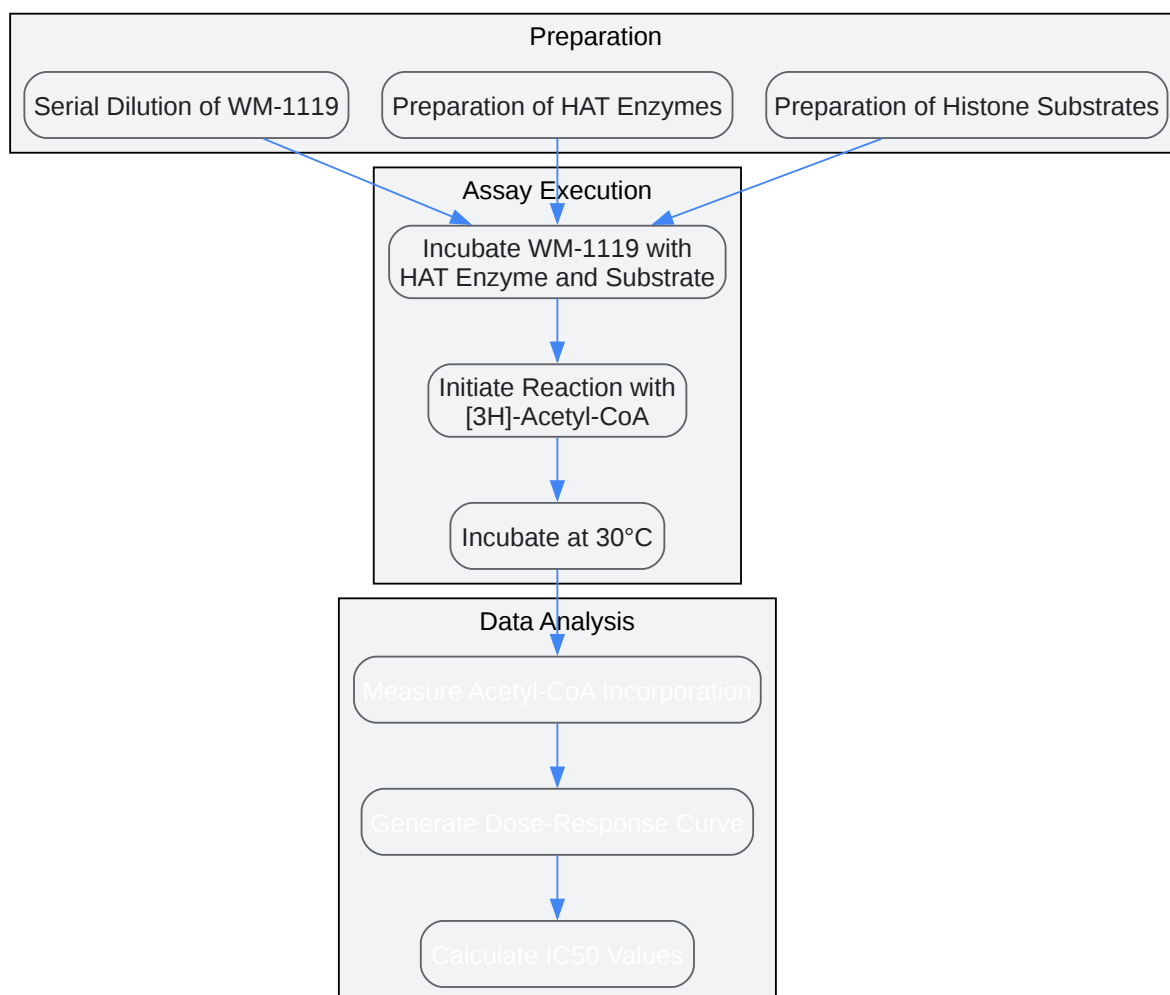
The inhibitory activity of **WM-1119** was quantified using a standard in vitro HAT assay. The following protocol outlines the general procedure:

- **Enzyme and Substrate Preparation:** Recombinant human HAT enzymes and their corresponding histone peptide substrates were diluted to their final concentrations in the assay buffer (50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, and 0.1 mM EDTA).
- **Compound Preparation:** **WM-1119** was serially diluted in DMSO to generate a range of concentrations. The final DMSO concentration in the assay was kept below 1% to avoid solvent-induced artifacts.
- **Assay Reaction:** The reaction was initiated by adding [3H]-acetyl-CoA (or using a fluorescent-based detection system) to a mixture containing the HAT enzyme, histone substrate, and the inhibitor (**WM-1119**) in a 96-well plate.
- **Incubation:** The reaction mixture was incubated at 30°C for 30-60 minutes.

- **Detection:** For radiometric assays, the reaction was stopped, and the tritiated acetyl group incorporated into the histone peptide was captured and measured using a scintillation counter. For fluorescence-based assays, the change in fluorescence intensity was measured using a plate reader.
- **Data Analysis:** The IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic equation using graphing software.

Visualizing the Experimental Workflow

The following diagram illustrates the workflow for assessing the cross-reactivity of a HAT inhibitor like **WM-1119**.



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Workflow for HAT Inhibitor Cross-Reactivity Screening.

Disclaimer: The information provided in this guide regarding "**WM-1119**" is hypothetical due to the absence of publicly available data on this specific compound. The data, protocols, and diagrams are presented as an illustrative example of a cross-reactivity study for a histone acetyltransferase inhibitor.

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